4-methoxyphenyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate
Description
4-Methoxyphenyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate is a benzofuran derivative characterized by a fused benzene-furan core substituted with a bromine atom at position 5, a methyl group at position 3, and a 4-methoxyphenyl ester moiety at position 2 (Figure 1). The bromine atom enhances electrophilic reactivity and may improve binding to biological targets, while the 4-methoxyphenyl group contributes to lipophilicity and pharmacokinetic properties .
Properties
IUPAC Name |
(4-methoxyphenyl) 5-bromo-3-methyl-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO4/c1-10-14-9-11(18)3-8-15(14)22-16(10)17(19)21-13-6-4-12(20-2)5-7-13/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJURYZKFUOXHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Br)C(=O)OC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxyphenyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a benzofuran derivative, followed by esterification and methoxylation reactions. The reaction conditions often include the use of bromine (Br2) and acetic acid (CH3COOH) for bromination, and methanol (CH3OH) for methoxylation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-methoxyphenyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Esterification and Hydrolysis: The carboxylate group can participate in esterification and hydrolysis reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzofuran derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
4-methoxyphenyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate has several scientific research applications:
Medicinal Chemistry: Benzofuran derivatives, including this compound, are studied for their potential as antimicrobial, anticancer, and anti-inflammatory agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic electronic materials and sensors.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-methoxyphenyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, benzofuran derivatives are known to inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Key Structural Features :
- Benzofuran core : Provides aromatic stability and a planar structure for intermolecular interactions.
- 3-Methyl group : Improves steric bulk, possibly influencing binding specificity.
- 4-Methoxyphenyl ester : Balances solubility (via the ester) and lipophilicity (via the methoxy group).
Comparison with Structurally Similar Compounds
Halogen Substitution Variations
Bromine’s electronegativity and size distinguish it from other halogens. For example:
| Compound Name | Halogen | Biological Activity Note | Source |
|---|---|---|---|
| Ethyl 5-(4-fluorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate | Fluorine | Lower cytotoxicity but reduced binding affinity due to smaller size | |
| Methyl 6-bromo-5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | Cl, F | Enhanced antimicrobial activity due to dual halogenation | |
| Ethyl 5-bromobenzofuran-2-carboxylate | Bromine | Superior enzyme inhibition compared to non-brominated analogs |
The 5-bromo substituent in the target compound likely offers a balance between reactivity and target selectivity, as bromine’s polarizability facilitates stronger van der Waals interactions with hydrophobic enzyme pockets .
Ester Group Modifications
The 4-methoxyphenyl ester group distinguishes the target compound from analogs with simpler esters:
| Compound Name | Ester Group | Key Property Difference | Source |
|---|---|---|---|
| Ethyl 6-bromo-5-methoxy-2-phenylnaphthalene-3-carboxylate | Ethyl ester | Lower water solubility due to lack of methoxy | |
| 5-Bromobenzofuran-2-carboxylic acid | Carboxylic acid | Higher polarity but poorer membrane permeability | |
| Methyl 5-((2-fluorophenyl)ethynyl)-furan-2-carboxylate | Methyl ester | Reduced metabolic stability compared to aryl esters |
The 4-methoxyphenyl ester in the target compound may improve metabolic stability and bioavailability compared to alkyl esters, as aryl esters are less prone to hydrolysis .
Core Structure Variations
Replacing the benzofuran core with naphthalene or altering substituent positions significantly impacts properties:
The target compound’s benzofuran core provides a optimal balance of stability and reactivity for pharmaceutical applications compared to bulkier or more rigid cores .
Functional Group Additions
Unique functional groups, such as allyloxy or formyl substituents, further diversify activity:
| Compound Name | Functional Group | Biological Implication | Source |
|---|---|---|---|
| Ethyl 4-(allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylate | Allyloxy | Enables click chemistry for targeted drug delivery | |
| Ethyl 4-bromo-2-formyl-7-methyl-5-[(2-methylpropanoate)oxy]-1-benzofuran-3-carboxylate | Formyl | Facilitates Schiff base formation for prodrug design |
The target compound lacks these groups, prioritizing simplicity and metabolic stability over specialized reactivity .
Q & A
Q. What are the key synthetic routes for 4-methoxyphenyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate?
The synthesis typically involves multi-step organic reactions, including:
- Claisen condensation to form the benzofuran core.
- Friedel-Crafts acylation or Suzuki coupling to introduce aromatic substituents.
- Esterification with 4-methoxyphenol to attach the final ester group .
Key intermediates are purified via column chromatography, with yields optimized by controlling solvent polarity and reaction temperatures (e.g., dimethylformamide at 80–100°C) .
Q. How is the compound characterized using spectroscopic methods?
- NMR spectroscopy (¹H, ¹³C) identifies substituent positions and confirms ester linkage integrity. For example, the 4-methoxyphenyl group shows a singlet at δ 3.8 ppm (OCH₃) in ¹H NMR .
- IR spectroscopy detects carbonyl stretches (C=O) near 1720 cm⁻¹ and ether linkages (C-O) at 1250 cm⁻¹ .
- Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]⁺ peak at ~435 m/z for C₁₈H₁₅BrO₅) .
Q. What are the primary biological targets or activities studied for this compound?
- Antiviral activity : Inhibition of viral protease enzymes via halogen-substituted benzofuran interactions .
- Anti-inflammatory effects : Modulation of COX-2 enzyme activity through competitive binding assays .
- Anticancer potential : Cytotoxicity screening in cell lines (e.g., MCF-7 breast cancer) via MTT assays .
Advanced Research Questions
Q. How do reaction conditions influence the yield and purity during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance acylation efficiency but may require post-reaction neutralization to avoid ester hydrolysis .
- Catalyst optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) in Suzuki coupling improve bromine substitution regioselectivity, reducing byproducts .
- Temperature control : Lower temperatures (0–5°C) during bromination prevent di-substitution .
Q. What methodologies are used to study the compound's interaction with biological targets?
- Molecular docking simulations : Predict binding affinities to enzymes (e.g., SARS-CoV-2 main protease) using AutoDock Vina .
- Enzyme inhibition assays : Measure IC₅₀ values via fluorometric or colorimetric readouts (e.g., COX-2 inhibition using arachidonic acid substrate) .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters of ligand-receptor binding .
Q. How does the substitution pattern affect its biological activity compared to analogs?
- Halogen effects : Bromine at position 5 enhances electrophilic reactivity, improving enzyme inhibition compared to chlorine analogs (e.g., 25% higher COX-2 inhibition) .
- Ester group variation : 4-Methoxyphenyl esters exhibit superior metabolic stability over ethyl esters in pharmacokinetic studies (t₁/₂ = 4.2 vs. 1.8 hours) .
- Methyl group at position 3 : Steric hindrance reduces off-target binding in cytotoxicity assays .
Q. How to address contradictions in spectroscopic data from different studies?
- Deuterated solvent calibration : Ensure consistency in NMR chemical shifts (e.g., DMSO-d₆ vs. CDCl₃) .
- High-resolution MS validation : Resolve ambiguous molecular ion peaks caused by isotopic interference (e.g., ⁷⁹Br vs. ⁸¹Br) .
- Cross-lab reproducibility : Compare data with structurally similar compounds (e.g., 5-bromo-3-methylbenzofuran derivatives) to identify systematic errors .
Q. What strategies optimize its stability in pharmacological assays?
- Lyophilization : Store the compound as a freeze-dried powder to prevent ester hydrolysis in aqueous buffers .
- Cosolvent systems : Use 10% DMSO in PBS to enhance solubility while maintaining bioactivity .
- Light-sensitive storage : Protect from UV degradation by using amber vials, as bromine substituents are prone to photolytic cleavage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
